molecular formula C11H9ClFNO2S2 B10921018 N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide

N-(3-Chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10921018
M. Wt: 305.8 g/mol
InChI Key: HFROIKDCRWYGLT-UHFFFAOYSA-N
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Description

N~2~-(3-Chloro-4-methylphenyl)-5-fluoro-2-thiophenesulfonamide is a chemical compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a thiophene ring substituted with a sulfonamide group, a fluorine atom, and a chloromethylphenyl group. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3-chloro-4-methylphenyl)-5-fluoro-2-thiophenesulfonamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base such as pyridine or triethylamine.

    Substitution with Fluorine: The fluorine atom is introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Chloromethylphenyl Group: The chloromethylphenyl group is attached via a nucleophilic substitution reaction using 3-chloro-4-methylphenylamine and appropriate coupling agents.

Industrial Production Methods

Industrial production of N2-(3-chloro-4-methylphenyl)-5-fluoro-2-thiophenesulfonamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques such as crystallization and chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Halogenating agents, nitrating agents, and alkylating agents are used under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N~2~-(3-Chloro-4-methylphenyl)-5-fluoro-2-thiophenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.

    Biological Research: The compound is used to investigate the mechanisms of action of sulfonamides and their interactions with biological targets.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-(3-chloro-4-methylphenyl)-5-fluoro-2-thiophenesulfonamide involves inhibition of enzyme activity by mimicking the structure of natural substrates. The sulfonamide group interacts with the active site of enzymes, preventing the normal substrate from binding and thereby inhibiting the enzyme’s function. This mechanism is similar to that of other sulfonamides, which are known to inhibit dihydropteroate synthase in bacteria, leading to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-4-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
  • N-(3-Chloro-4-methylphenyl)-2-methylpentanamide
  • N-(3-Chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide

Uniqueness

N~2~-(3-Chloro-4-methylphenyl)-5-fluoro-2-thiophenesulfonamide is unique due to the presence of the fluorine atom and the thiophene ring, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the thiophene ring contributes to its electronic properties and reactivity.

Properties

Molecular Formula

C11H9ClFNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClFNO2S2/c1-7-2-3-8(6-9(7)12)14-18(15,16)11-5-4-10(13)17-11/h2-6,14H,1H3

InChI Key

HFROIKDCRWYGLT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F)Cl

Origin of Product

United States

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